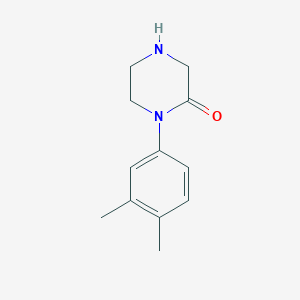
C24H36ClNO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and an ethanol group attached to a dihexylamino group. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol typically involves the reaction of 7-chloro-1-naphthaldehyde with dihexylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as to yield alcohols or amines.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes , leading to modulation of signal transduction pathways . This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(7-Chloro-1-naphthyl)-2-(diethylamino)ethanol
- 1-(7-Chloro-1-naphthyl)-2-(dipropylamino)ethanol
- 1-(7-Chloro-1-naphthyl)-2-(dibutylamino)ethanol
Uniqueness
1-(7-Chloro-1-naphthyl)-2-(dihexylamino)ethanol is unique due to its specific substitution pattern and the presence of the dihexylamino group, which imparts distinct physicochemical properties. These properties make it particularly suitable for certain applications in organic synthesis and medicinal chemistry, where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C24H36ClNO |
|---|---|
Peso molecular |
390.0 g/mol |
Nombre IUPAC |
1-[3-(2,4-dipentylphenoxy)propyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C24H36NO.ClH/c1-3-5-8-13-22-15-16-24(23(21-22)14-9-6-4-2)26-20-12-19-25-17-10-7-11-18-25;/h7,10-11,15-18,21H,3-6,8-9,12-14,19-20H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WXWLHBNPAXAQKB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC1=CC(=C(C=C1)OCCC[N+]2=CC=CC=C2)CCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)
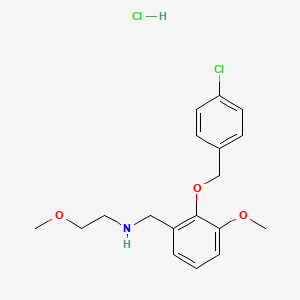

![4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid](/img/structure/B15171532.png)
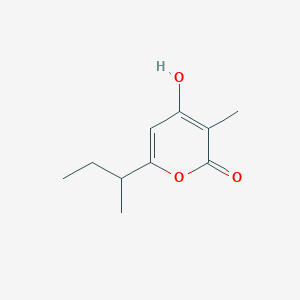

![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
![3-Phenyl-5,6,7,8-tetrahydro-1H,9H-pyrazolo[1,2-a]indazole-1,9-dione](/img/structure/B15171549.png)
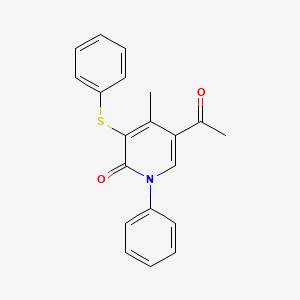
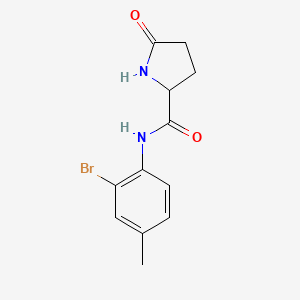
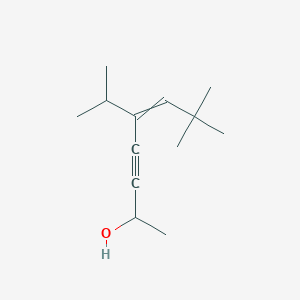
![5-(3-chlorophenyl)-3-(2-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171581.png)
